molecular formula C10H14O B080661 2-Cyclopenten-1-yl ether CAS No. 15131-55-2

2-Cyclopenten-1-yl ether

Cat. No. B080661
CAS RN: 15131-55-2
M. Wt: 150.22 g/mol
InChI Key: JHXDCKWLPYBHJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopenten-1-yl ether, also known as vinylcyclopentene oxide, is a cyclic ether that has gained attention in the scientific community due to its diverse applications in organic synthesis and biological research. This compound is a colorless liquid that is highly reactive and can undergo various chemical reactions, making it an essential intermediate in the production of many organic compounds.

Mechanism Of Action

The mechanism of action of 2-Cyclopenten-1-yl ether involves its ability to undergo various chemical reactions, such as epoxidation, ring-opening, and rearrangement reactions. These reactions allow the compound to form stable intermediates that can be further used in the synthesis of other organic compounds.

Biochemical And Physiological Effects

2-Cyclopenten-1-yl ether has not been extensively studied for its biochemical and physiological effects. However, it has been shown to exhibit antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.

Advantages And Limitations For Lab Experiments

The advantages of using 2-Cyclopenten-1-yl ether in lab experiments include its high reactivity, versatility, and easy availability. However, the compound is highly reactive and unstable, making it challenging to handle and store. Additionally, it can be hazardous if not handled properly, and precautions should be taken when working with this compound.

Future Directions

There are numerous future directions for the use of 2-Cyclopenten-1-yl ether in scientific research. One potential area of research is the development of new synthetic methods that utilize this compound as a key intermediate. Additionally, further studies on the compound's biochemical and physiological effects could lead to the development of new antimicrobial agents. Finally, the use of 2-Cyclopenten-1-yl ether in the production of new pharmaceuticals and agrochemicals is an area of research that holds significant promise.

Synthesis Methods

The synthesis of 2-Cyclopenten-1-yl ether involves the reaction of cyclopentadiene with a peracid, such as m-chloroperbenzoic acid or meta-chloroperoxybenzoic acid. The reaction takes place in the presence of a catalyst, such as trifluoroacetic acid, and yields 2-Cyclopenten-1-yl ether as the main product. This method is widely used in the laboratory and industrial settings due to its high yield and efficiency.

Scientific Research Applications

2-Cyclopenten-1-yl ether has numerous applications in scientific research, particularly in the fields of organic synthesis and biochemistry. It is used as a reagent in the synthesis of various organic compounds, including lactones, lactams, and amino acids. Additionally, it is used as a starting material in the production of pharmaceuticals, agrochemicals, and fragrance compounds.

properties

CAS RN

15131-55-2

Product Name

2-Cyclopenten-1-yl ether

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

3-cyclopent-2-en-1-yloxycyclopentene

InChI

InChI=1S/C10H14O/c1-2-6-9(5-1)11-10-7-3-4-8-10/h1,3,5,7,9-10H,2,4,6,8H2

InChI Key

JHXDCKWLPYBHJY-UHFFFAOYSA-N

SMILES

C1CC(C=C1)OC2CCC=C2

Canonical SMILES

C1CC(C=C1)OC2CCC=C2

Other CAS RN

15131-55-2

Pictograms

Acute Toxic; Irritant

Origin of Product

United States

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